molecular formula C6H7N3O4 B1360135 Methyl 2-nitroimidazole-1-acetate CAS No. 22813-31-6

Methyl 2-nitroimidazole-1-acetate

Cat. No.: B1360135
CAS No.: 22813-31-6
M. Wt: 185.14 g/mol
InChI Key: KXEHVMQCOHOQHB-UHFFFAOYSA-N
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Description

Methyl 2-nitroimidazole-1-acetate is a chemical compound belonging to the class of nitroimidazoles. Nitroimidazoles are known for their diverse applications in pharmaceuticals, particularly as antimicrobial and antiprotozoal agents. The presence of a nitro group in the imidazole ring is crucial for its biological activity.

Mechanism of Action

Target of Action

Methyl 2-nitroimidazole-1-acetate, a nitroimidazole derivative, primarily targets anaerobic bacteria and protozoa . The compound is effective against organisms such as Trichomonas vaginalis, Entamoeba histolytica, and Giardia lamblia . These organisms play a significant role in various infections, making this compound a potent antimicrobial agent.

Mode of Action

The mode of action of this compound involves a process known as reductive bioactivation . The nitro group of the compound is reduced in the target organisms by a ferredoxin-mediated electron transport system . The free nitro radical generated as a result of this reduction is believed to be responsible for the compound’s antiprotozoal activity . This nitro radical can covalently bind to DNA, blocking nucleic acid synthesis and leading to cell death .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to DNA synthesis and electron transport . The compound’s interaction with these pathways disrupts the normal functioning of the target organisms, leading to their eventual death . Additionally, the compound can generate reactive intermediates, which are also believed to contribute to its overall effect .

Pharmacokinetics

They are partly metabolized by oxidation, hydroxylation, and conjugation . The primary drug-related constituent in plasma after treatment is the parent compound, along with a small amount of metabolites .

Result of Action

The primary result of this compound’s action is the death of the target organisms . By disrupting DNA synthesis and electron transport, the compound inhibits the growth and proliferation of the organisms, effectively treating the infection .

Action Environment

The action of this compound is influenced by the anaerobic environment of the target organisms . The compound’s reductive bioactivation primarily occurs in these anaerobic conditions . Therefore, the efficacy and stability of the compound are significantly influenced by the environmental factors of the infection site.

Biochemical Analysis

Biochemical Properties

Methyl 2-nitroimidazole-1-acetate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One of the key enzymes that interact with this compound is nitroreductase. Nitroreductases are enzymes that catalyze the reduction of nitro groups in nitroimidazoles, leading to the formation of reactive intermediates. These intermediates can interact with various biomolecules, including DNA, leading to the formation of covalent adducts and subsequent biological effects . The interaction between this compound and nitroreductase is crucial for its bioactivation and subsequent antimicrobial activity.

Cellular Effects

This compound exerts a range of effects on different types of cells and cellular processes. One of the primary effects is its impact on cell signaling pathways. The reactive intermediates formed during the reduction of this compound can interact with cellular proteins and enzymes, leading to alterations in cell signaling pathways. This can result in changes in gene expression and cellular metabolism . Additionally, this compound has been shown to induce DNA damage, leading to cell cycle arrest and apoptosis in certain cell types .

Molecular Mechanism

The molecular mechanism of action of this compound involves its reduction by nitroreductase enzymes to form reactive intermediates. These intermediates can covalently bind to DNA, causing DNA damage and leading to cell death . Additionally, this compound can interact with other biomolecules, such as proteins and enzymes, leading to enzyme inhibition or activation and changes in gene expression . The formation of covalent adducts with DNA and proteins is a key aspect of the molecular mechanism of action of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can undergo degradation over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with persistent DNA damage and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial activity without significant toxic effects . At higher doses, this compound can cause toxic effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the compound exhibits a dose-dependent increase in toxicity. It is important to carefully monitor the dosage of this compound to avoid adverse effects in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by nitroreductase enzymes. The reduction of the nitro group in this compound leads to the formation of reactive intermediates that can further undergo various metabolic transformations . These transformations can result in the formation of metabolites that retain biological activity or are further detoxified and excreted from the body . The metabolic pathways of this compound are crucial for its bioactivation and subsequent biological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. Studies have shown that this compound can be transported across cell membranes via specific transporters, leading to its accumulation in certain cellular compartments . The distribution of this compound within tissues is also influenced by its binding to plasma proteins and other biomolecules . These factors play a crucial role in determining the localization and accumulation of this compound within the body.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Studies have shown that this compound can localize to the nucleus, where it interacts with DNA and induces DNA damage . Additionally, the compound can accumulate in other subcellular compartments, such as the mitochondria, where it can influence cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-nitroimidazole-1-acetate typically involves the nitration of methyl imidazole derivatives. One common method includes the nitration of 1-methylimidazole using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired nitroimidazole derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction parameters are crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-nitroimidazole-1-acetate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common compared to

Properties

IUPAC Name

methyl 2-(2-nitroimidazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-13-5(10)4-8-3-2-7-6(8)9(11)12/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEHVMQCOHOQHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=CN=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60177368
Record name Methyl 2-nitroimidazole-1-acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22813-31-6
Record name Methyl 2-(2-nitro-1H-imidazol-1-yl)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22813-31-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-nitroimidazole-1-acetate
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Record name 22813-31-6
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Record name Methyl 2-nitroimidazole-1-acetate
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Record name Methyl 2-nitroimidazole-1-acetate
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Record name METHYL 2-NITROIMIDAZOLE-1-ACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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